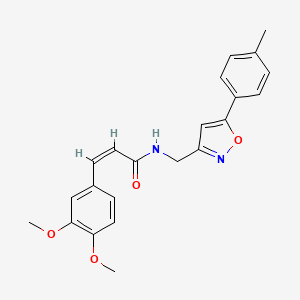

(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide

Description

Properties

IUPAC Name |

(Z)-3-(3,4-dimethoxyphenyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-15-4-8-17(9-5-15)20-13-18(24-28-20)14-23-22(25)11-7-16-6-10-19(26-2)21(12-16)27-3/h4-13H,14H2,1-3H3,(H,23,25)/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZFELMDHAEFKH-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)/C=C\C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the p-tolyl group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

Formation of the acrylamide moiety: This involves the reaction of an amine with an acryloyl chloride under basic conditions.

Coupling of the 3,4-dimethoxyphenyl group: This step can be performed using a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction of the acrylamide moiety can yield the corresponding amine.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts are commonly used.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced acrylamide derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide exhibit significant anticancer properties. In vitro studies have demonstrated its ability to inhibit proliferation in various cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

1.2 Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential for development into therapeutic agents for bacterial infections.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the phenyl rings and the isoxazole moiety can significantly affect biological activity. Research focusing on these modifications can lead to the discovery of more potent analogs with improved efficacy and reduced toxicity.

Material Science Applications

3.1 Polymer Chemistry

The unique structure of this compound allows it to be utilized in polymer synthesis. Its ability to undergo polymerization reactions makes it suitable for developing new materials with specific mechanical and thermal properties.

3.2 Photonic Devices

Due to its chromophoric properties, this compound can be incorporated into photonic devices. Research into its photophysical characteristics suggests potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Studies

Case Study 1: Anticancer Efficacy Assessment

A study conducted by the National Cancer Institute evaluated the efficacy of this compound against a panel of human tumor cell lines. Results indicated a mean growth inhibition of over 50% at concentrations below 20 µM, highlighting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Antimicrobial Activity Evaluation

In a separate investigation, the antimicrobial effects of this compound were assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibitory concentrations that warrant further exploration into its application as an antimicrobial treatment.

Data Table: Summary of Applications

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Significant growth inhibition in tumors |

| Antimicrobial agent | Inhibition of bacterial growth | |

| Structure-Activity Relationship | Optimization of derivatives | Enhanced potency and reduced toxicity |

| Material Science | Polymer synthesis | Development of new materials |

| Photonic devices | Utilization in OLEDs |

Mechanism of Action

The mechanism of action of (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The isoxazole ring and acrylamide moiety can participate in covalent bonding or non-covalent interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Features of Comparable Compounds

Physicochemical Properties

- Lipophilicity : The 3,4-dimethoxy groups in the target compound increase lipophilicity compared to the dihydroxy and nitro substituents in ’s acrylamide, which may reduce solubility but enhance bioavailability .

- Stability : Methoxy groups (electron-donating) in the target compound likely improve stability against hydrolysis relative to nitro groups (electron-withdrawing) in ’s compound .

Stability and Reactivity

The target compound’s methoxy groups likely enhance oxidative stability compared to ’s nitro-substituted acrylamide, which may degrade under UV light or basic conditions . The isoxazole ring’s metabolic stability could prolong half-life relative to oxadiazole-containing analogs () .

Biological Activity

(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C19H22N2O4

- Molecular Weight : 342.39 g/mol

Research indicates that this compound exhibits multiple mechanisms of action, primarily through interactions with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : It acts as a modulator for various receptors, influencing cellular signaling pathways.

Biological Activities

The following table summarizes the key biological activities reported for this compound:

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines through caspase activation. |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production in vitro. |

| Antimicrobial | Exhibits activity against various bacterial strains and fungi. |

| Neuroprotective | Protects neuronal cells from oxidative stress-induced damage. |

Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited the growth of breast cancer cell lines (MCF-7) at concentrations ranging from 10 to 50 µM. The mechanism involved the activation of the intrinsic apoptotic pathway, evidenced by increased levels of cleaved caspase-3 and PARP .

Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation, this compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests its potential utility in treating inflammatory diseases .

Antimicrobial Properties

Research conducted on various bacterial strains revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .

Neuroprotective Effects

In neuroblastoma cell models exposed to oxidative stress, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and increased cell viability compared to untreated controls. This indicates its potential as a neuroprotective agent .

Q & A

Q. Key Optimization Factors :

- Solvent polarity (aprotic solvents enhance nucleophilicity) .

- Temperature control (prevents isomerization to the E-form) .

- Stereochemical validation via NOESY NMR .

Advanced: How can structural modifications to the p-tolyl or dimethoxyphenyl groups enhance target binding affinity?

Answer:

- Substituent Effects :

- p-Tolyl Group : Hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites). Methyl substitution increases steric bulk, which may improve selectivity but reduce solubility .

- 3,4-Dimethoxyphenyl : Methoxy groups enhance π-stacking with aromatic residues (e.g., tyrosine). Replacing methoxy with electron-withdrawing groups (e.g., nitro) alters electronic profiles and hydrogen-bonding potential .

- Methodology :

- SAR Studies : Synthesize analogs with halogen, hydroxyl, or nitro substituents and compare IC₅₀ values in enzyme inhibition assays .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes and interaction energies with target proteins (e.g., COX-2 or EGFR) .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stereochemistry?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ at m/z 407.15) .

- HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How should researchers design experiments to resolve contradictions in reported biological activities of structurally similar acrylamides?

Answer:

- Assay Standardization :

- Data Reconciliation :

- Compare solvent effects (e.g., DMSO may artificially enhance membrane permeability) .

- Cross-reference with crystallographic data (PDB) to identify binding site polymorphisms affecting activity .

Advanced: What strategies mitigate racemization or isomerization during synthesis and storage?

Answer:

- Synthesis :

- Low-temperature reactions (<0°C) during acrylamide formation reduce thermal isomerization .

- Chiral auxiliaries (e.g., Evans oxazolidinones) enforce stereochemical control .

- Storage :

- Lyophilize and store at -20°C under argon to prevent light/oxygen degradation .

- Monitor stability via periodic HPLC analysis (retention time shifts indicate degradation) .

Basic: Which in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?

Answer:

- Enzyme Inhibition :

- Cytotoxicity :

- MTT assay in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .

Advanced: How does the electronic profile of the acrylamide moiety influence its reactivity in nucleophilic environments?

Answer:

- Resonance Effects : The acrylamide’s conjugated system delocalizes electron density, reducing electrophilicity at the β-carbon. This slows Michael additions but stabilizes intermediates in SN2 reactions .

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack .

- Kinetic Studies : Monitor reaction rates with thiols (e.g., glutathione) under varying pH to assess thiol-Michael reactivity .

Basic: What are the solubility and formulation challenges for in vivo studies?

Answer:

- Solubility : Limited aqueous solubility (logP ~3.5) necessitates co-solvents (e.g., 10% Cremophor EL) or cyclodextrin complexes .

- Formulation : Nanoemulsions or liposomes improve bioavailability. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.